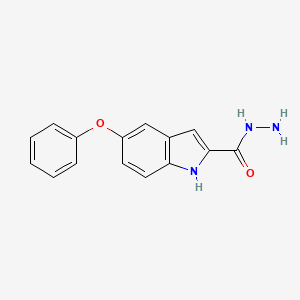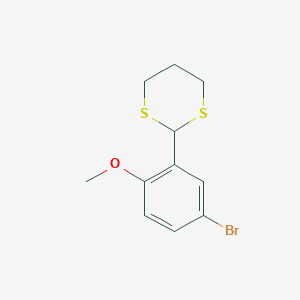
2-(5-Bromo-2-méthoxyphényl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane is an organic compound that features a brominated aromatic ring and a dithiane moiety
Applications De Recherche Scientifique
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Biochemical Pathways
The specific biochemical pathways affected by 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane are currently unknown. , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
. Pharmacokinetic studies would be necessary to determine the compound’s bioavailability and its distribution within the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane typically involves the bromination of 2-methoxyphenyl derivatives followed by the introduction of the dithiane group. One common method involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Protection and Deprotection: The phenolic hydroxyl group is protected using acetic anhydride and sulfuric acid, followed by deprotection after bromination.
Formation of Dithiane: The brominated intermediate is then reacted with 1,3-propanedithiol under acidic conditions to form the dithiane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The brominated aromatic ring can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(5-Methoxyphenyl)-1,3-dithiane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the brominated aromatic ring but lacks the dithiane moiety.
2-Methoxyphenyl derivatives: Similar aromatic structure but different substituents.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane is unique due to the presence of both the brominated aromatic ring and the dithiane moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dithiane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS2/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPYJRJJMSOZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2SCCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
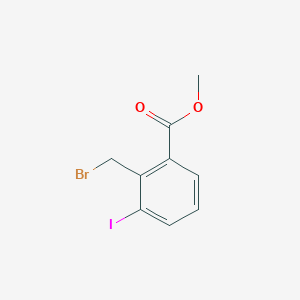
![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)
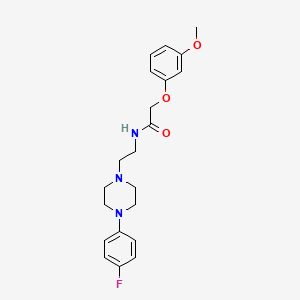
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)
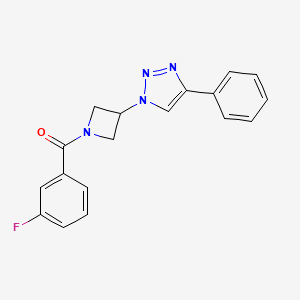
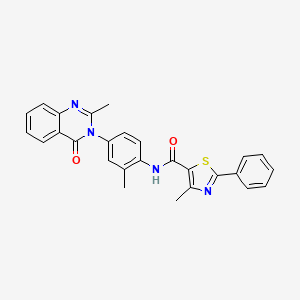
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)
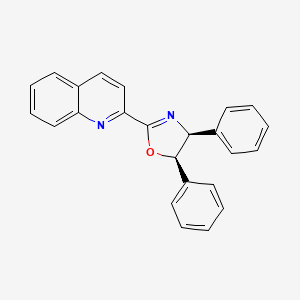
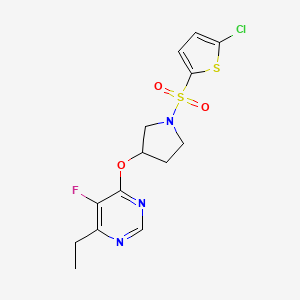
![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)
![2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)
